molecular formula C16H13NO2 B8803115 2,9-Diacetylcarbazole CAS No. 23592-73-6

2,9-Diacetylcarbazole

Cat. No.: B8803115
CAS No.: 23592-73-6
M. Wt: 251.28 g/mol
InChI Key: WCTBGRZWLCKATM-UHFFFAOYSA-N
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Description

2,9-Diacetylcarbazole is a carbazole derivative featuring acetyl groups at the 2- and 9-positions of the carbazole core. Carbazoles are aromatic heterocyclic compounds with a wide range of applications in pharmaceuticals, organic electronics, and materials science due to their planar structure and π-conjugated system . The acetyl substitution at the 2- and 9-positions likely enhances its electron-withdrawing properties and modulates intermolecular interactions, which can influence its biological activity or material performance.

Properties

CAS No.

23592-73-6

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

1-(9-acetylcarbazol-2-yl)ethanone

InChI

InChI=1S/C16H13NO2/c1-10(18)12-7-8-14-13-5-3-4-6-15(13)17(11(2)19)16(14)9-12/h3-9H,1-2H3

InChI Key

WCTBGRZWLCKATM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3N2C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Carbazole Derivatives

3,9-Diacetylcarbazole

The closest structural analog mentioned in the evidence is 3,9-diacetylcarbazole (). In a biological study, 3,9-diacetylcarbazole acted as a competitive inhibitor of R6G (likely a substrate or enzyme) in fungal strains. Key findings include:

  • Inhibition Efficiency : The wild-type (WT) strain required ~100 μM of 3,9-diacetylcarbazole for near-complete inhibition, whereas the S1368A mutant strain required double the concentration (200 μM) .
  • Structural Implications: The slight difference in efficacy between WT and mutant strains suggests that the acetyl groups’ positions (3,9 vs. hypothetical 2,9) may influence binding interactions with target proteins.

Halogenated Carbazoles: 2,7-Dibromo-9-octyl-9H-carbazole

This derivative (–4) replaces acetyl groups with bromine atoms at the 2- and 7-positions and an octyl chain at the 9-position. Key distinctions include:

  • Synthetic Utility : Brominated carbazoles are widely used in organic synthesis, particularly in cross-coupling reactions for constructing π-conjugated polymers .
  • Crystallographic Behavior : The crystal structure of 2,7-dibromo-9-octyl-9H-carbazole reveals halogen⋯halogen interactions (Br⋯Br) and alkyl chain packing, which stabilize the lattice . In contrast, acetylated carbazoles like 2,9-diacetylcarbazole may exhibit stronger dipole-dipole interactions due to the polar acetyl groups.

Alkyl-Substituted Carbazoles: 3,6-Dibromo-9-hexyl-9H-carbazole

This compound () features bromine at the 3,6-positions and a hexyl chain at the 9-position. Differences include:

  • Electronic Properties : Bromine substituents at the 3,6-positions (meta to the nitrogen) may alter electron density distribution compared to acetyl groups at the 2,9-positions (ortho and para to nitrogen).

Comparative Data Table

Compound Substituents Key Properties/Applications Evidence Source
This compound Acetyl (2,9) Hypothesized electron-withdrawing effects; potential biological activity N/A (inferred)
3,9-Diacetylcarbazole Acetyl (3,9) Competitive inhibitor (200 μM in mutant strains)
2,7-Dibromo-9-octyl-9H-carbazole Br (2,7), Octyl (9) Halogen interactions; synthesis of polymers
3,6-Dibromo-9-hexyl-9H-carbazole Br (3,6), Hexyl (9) Optoelectronic material precursor

Key Research Findings and Limitations

  • Biological Activity: The acetyl group’s position (2,9 vs. 3,9) may subtly alter binding kinetics, as seen in the differential inhibition of fungal strains .
  • Material Science : Brominated carbazoles dominate in optoelectronics due to their synthetic versatility, while acetylated derivatives remain underexplored in this context .
  • Synthesis Challenges : Acetylated carbazoles may require specialized acetylation conditions to avoid positional isomerism, unlike brominated analogs, which follow well-established protocols .

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